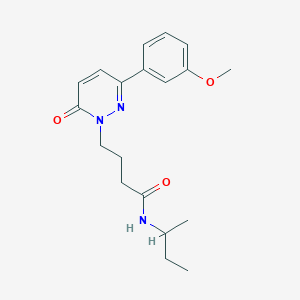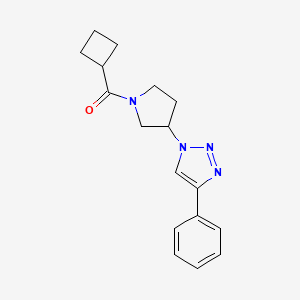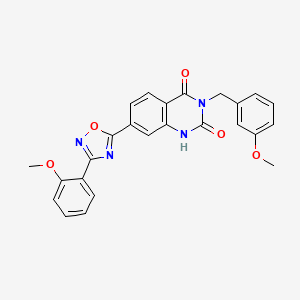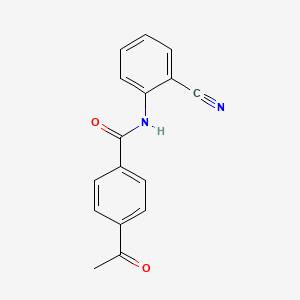
4-acetyl-N-(2-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(2-cyanophenyl)benzamide, also known as ACB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. ACB belongs to the class of benzamide derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
Modulation of Histone Acetylation
- Histone Deacetylase Inhibition : CI-994, a derivative of 4-acetyl-N-(2-cyanophenyl)benzamide, has been identified as a histone deacetylase (HDAC) inhibitor. It causes histone hyperacetylation in cells, suggesting its potential role in modulating gene expression and as an antitumor agent (Kraker et al., 2003).
Antitumor Activity
- CI-994 in Cancer Therapy : The compound CI-994 has shown significant antitumor activity. It has been tested in clinical trials, demonstrating its potential as a cancer therapeutic agent (LoRusso et al., 2004).
Synthesis and Characterization
- Novel Derivatives Synthesis : Research has been conducted on synthesizing novel derivatives of related compounds, such as 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, showing promising anti-tubercular activity (Nimbalkar et al., 2018).
- Molecular Structural Analysis : Studies involving 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide have used X-ray diffraction and DFT calculations to analyze molecular structures, contributing to the understanding of these compounds (Demir et al., 2015).
Anticonvulsant Activity
- 4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide : This compound has shown effective anticonvulsant properties in animal models, highlighting the potential for benzamide derivatives in treating seizures (Robertson et al., 1987).
Biocatalysis and Biotransformation
- Regioselective Biotransformation : The soil bacterium Rhodococcus rhodochrous LL100-21 has been used to biotransform certain cyanomethyl benzonitrile compounds, demonstrating the potential of microbial catalysis in the modification of benzamide derivatives (Dadd et al., 2001).
properties
IUPAC Name |
4-acetyl-N-(2-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)16(20)18-15-5-3-2-4-14(15)10-17/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUUOLONFLVXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-cyanophenyl)benzamide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

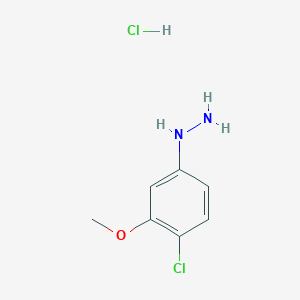
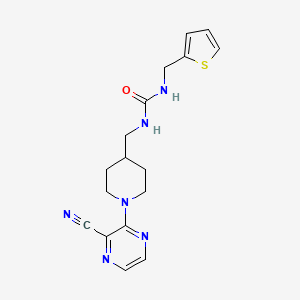
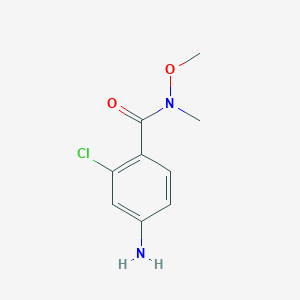
![3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2793685.png)
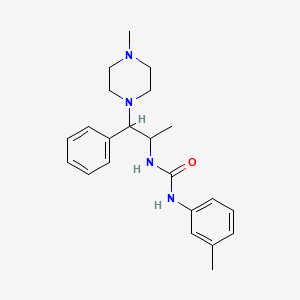
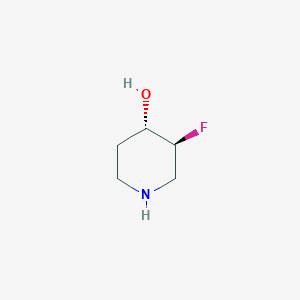
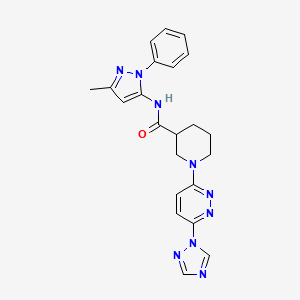
![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2793691.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2793694.png)
